

Lomefloxacin in the Clinical Setting: A Review of Dosage and Administration Protocols

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lomefloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[1][2] It has been investigated in numerous clinical trials for the treatment of various infections, primarily uncomplicated and complicated urinary tract infections (UTIs) and acute exacerbations of chronic bronchitis.[3] Lomefloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4] This document provides a comprehensive overview of the dosage and administration of lomefloxacin as reported in key clinical trials, along with detailed experimental protocols to aid in the design and execution of future research.

Pharmacokinetically, **lomefloxacin** is well-absorbed after oral administration, with a half-life of approximately 7-8 hours, which supports a once-daily dosing regimen in many cases. Steady-state plasma concentrations are typically achieved by the second day of dosing.

Dosage and Administration in Clinical Trials

The following tables summarize the dosage and administration of **lomefloxacin** in various clinical trials for different indications.



Table 1: Lomefloxacin Dosage in Urinary Tract Infections (UTIs)



Indication	Dosage Regimen	Treatment Duration	Comparator (s)	Key Findings	Reference(s
Uncomplicate d UTI	400 mg once daily	7-10 days	Norfloxacin 400 mg twice daily	Lomefloxacin had a significantly higher clinical success rate (99.1% vs. 93.5%) and a comparable bacteriologic cure rate (98.2% vs. 96.3%).	
Uncomplicate d UTI	400 mg once daily	3 days	Norfloxacin 400 mg twice daily for 3 days	Both regimens were found to be equally effective.	
Complicated UTI	400 mg once daily	14 days	Levofloxacin 250 mg once daily for 7-10 days	Levofloxacin showed a slightly higher microbiologic eradication rate (95.5% vs. 91.7%) and better tolerability.	
Complicated UTI	400 mg once daily	14 days	Trimethoprim- sulfamethoxa zole 160mg/800m g twice daily	Lomefloxacin demonstrated a significantly better bacteriologic cure rate at short-term	_



				follow-up (88% vs. 52%).
Complicated or Recurrent UTI	400 mg once daily	10-14 days	Ciprofloxacin 500 mg every 12 hours	Both drugs showed comparable efficacy and safety profiles.
Complicated UTI	400 mg once daily	15 days	Ciprofloxacin 500 mg twice daily	Lomefloxacin was as effective as ciprofloxacin.

Table 2: Lomefloxacin Dosage in Respiratory Tract Infections



Indication	Dosage Regimen	Treatment Duration	Comparator (s)	Key Findings	Reference(s
Acute Exacerbation of Chronic Bronchitis	400 mg once daily	10 days	Lomefloxacin 400 mg twice daily	Once-daily dosing was as effective as twice-daily dosing.	
Acute Exacerbation of Chronic Bronchitis	400 mg once daily	7-10 days	Amoxicillin 500 mg every 8 hours	Lomefloxacin showed significantly higher bacterial eradication (84.8% vs. 64.6%) and clinical success rates (94.7% vs. 83.3%).	
Respiratory Tract Infections	400 mg (200 mg twice daily) vs. 600 mg (200 mg three times daily)	7-14 days	None (dose- finding study)	The 400 mg daily dose was found to be as effective as the 600 mg daily dose with fewer adverse effects.	

Experimental Protocols

Below are generalized protocols based on the methodologies described in the cited clinical trials. These protocols are intended to serve as a guide and should be adapted for specific research needs.



Protocol 1: Randomized, Controlled Trial for Complicated Urinary Tract Infections

- 1. Study Design: A multicenter, randomized, investigator-blinded, comparative study.
- 2. Patient Population:
- Inclusion Criteria: Adult outpatients with a clinical diagnosis of complicated or recurrent UTI, supported by urine culture results (e.g., ≥ 10⁵ colony-forming units [CFU]/mL of a uropathogen).
- Exclusion Criteria: Pregnancy, lactation, known hypersensitivity to fluoroquinolones, severe renal impairment, and concurrent use of other antimicrobial agents.
- 3. Randomization and Blinding:
- Patients are randomly assigned to receive either lomefloxacin or the comparator drug.
- The investigator and study staff performing the assessments remain blinded to the treatment allocation.
- 4. Drug Administration:
- Lomefloxacin Group: 400 mg orally once daily for 10-14 days.
- Comparator Group (e.g., Ciprofloxacin): 500 mg orally every 12 hours for 10-14 days.
- Patients are instructed to take the medication at the same time each day.
- 5. Efficacy Assessment:
- Clinical Assessment: Signs and symptoms of UTI are evaluated at baseline, during treatment, and at a post-treatment follow-up visit (e.g., 5-9 days after therapy completion).
 Clinical success is defined as the resolution or significant improvement of presenting signs and symptoms.
- Bacteriological Assessment: Urine samples for culture and sensitivity testing are collected at baseline and at the post-treatment follow-up visit. Bacteriologic eradication is defined as a



post-treatment urine culture with < 10⁴ CFU/mL of the original pathogen.

- 6. Safety Assessment:
- Adverse events are monitored and recorded throughout the study.
- Vital signs and laboratory parameters (hematology, blood chemistry, and urinalysis) are assessed at baseline and at the end of treatment.

Protocol 2: Double-Blind, Dose-Response Study for Acute Exacerbations of Chronic Bronchitis

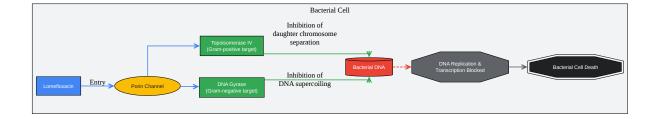
- 1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
- 2. Patient Population:
- Inclusion Criteria: Adult patients with an acute bacterial exacerbation of chronic bronchitis,
 confirmed by sputum culture showing a Gram-negative pathogen.
- Exclusion Criteria: Known or suspected pneumonia, cystic fibrosis, lung cancer, and a history of hypersensitivity to quinolones.
- 3. Randomization and Blinding:
- Patients are randomly assigned to one of the two lomefloxacin dosage regimens.
- Both patients and investigators are blinded to the treatment assignment.
- 4. Drug Administration:
- Group 1: 400 mg **lomefloxacin** orally once daily for 10 days.
- Group 2: 400 mg lomefloxacin orally twice daily for 10 days.
- A placebo is used to maintain the blinding.
- 5. Efficacy Assessment:



- Clinical Assessment: Clinical signs and symptoms are evaluated at baseline, during therapy, and at a follow-up visit. Clinical response is categorized as cure, improvement, or failure.
- Bacteriological Assessment: Sputum samples are collected for culture at baseline and posttreatment to determine the eradication of the initial pathogen.
- 6. Safety Assessment:
- Adverse events are recorded at each study visit.
- Concomitant medications, including theophylline levels if applicable, are monitored for potential drug interactions.

Visualizations

Mechanism of Action of Lomefloxacin

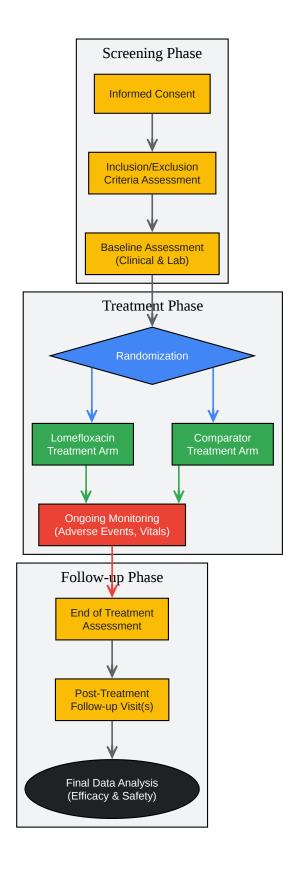


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Caption: Mechanism of action of **Lomefloxacin** in a bacterial cell.

General Experimental Workflow for a Lomefloxacin Clinical Trial





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